molecular formula C13H16N2O3 B3008873 4-Methyl-1-(4-nitrobenzoyl)piperidine CAS No. 313960-87-1

4-Methyl-1-(4-nitrobenzoyl)piperidine

Cat. No.: B3008873
CAS No.: 313960-87-1
M. Wt: 248.282
InChI Key: KCBXNERIABHJHP-UHFFFAOYSA-N
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Description

4-Methyl-1-(4-nitrobenzoyl)piperidine is an organic compound with the molecular formula C13H16N2O3. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is characterized by the presence of a methyl group at the fourth position of the piperidine ring and a nitrobenzoyl group attached to the nitrogen atom of the piperidine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(4-nitrobenzoyl)piperidine typically involves the acylation of 4-methylpiperidine with 4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may involve purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(4-nitrobenzoyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-1-(4-nitrobenzoyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(4-nitrobenzoyl)piperidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The piperidine ring can also interact with receptors and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-(4-nitrobenzoyl)piperidine is unique due to the specific positioning of the methyl and nitrobenzoyl groups, which confer distinct chemical and biological properties. This compound’s unique structure allows it to participate in specific chemical reactions and interact with particular biological targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(4-methylpiperidin-1-yl)-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-10-6-8-14(9-7-10)13(16)11-2-4-12(5-3-11)15(17)18/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBXNERIABHJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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